
Unraveling the Stereochemistry of Erlose: A
Technical Guide to its Glycosidic Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Erlose

Cat. No.: B089112 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the glycosidic bonds in erlose, a

trisaccharide of significant interest to researchers in carbohydrate chemistry, drug

development, and food science. Erlose, systematically named α-D-glucopyranosyl-(1→4)-α-D-

glucopyranosyl-(1→2)-β-D-fructofuranoside, is characterized by two critical glycosidic linkages

that define its three-dimensional structure and biological function. This document delves into

the precise nature of these bonds, presenting quantitative data, detailed experimental protocols

for their characterization, and visual representations of relevant biochemical pathways.

Core Structure and Glycosidic Linkages
Erlose is comprised of two α-D-glucose units and one β-D-fructose unit. These

monosaccharides are connected by two distinct glycosidic bonds:

An α-(1→4) glycosidic bond links the anomeric carbon (C1) of the first glucose residue to the

hydroxyl group on the fourth carbon (C4) of the second glucose residue.

An α-(1→2) glycosidic bond connects the anomeric carbon (C1) of the second glucose

residue to the anomeric carbon (C2) of the β-D-fructofuranose residue.

The precise stereochemistry of these linkages is fundamental to the overall conformation and

properties of the erlose molecule.
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Quantitative Analysis of Glycosidic Bonds
The three-dimensional arrangement of the glycosidic bonds is best described by their torsion

angles, phi (Φ) and psi (Ψ). These angles, determined through X-ray crystallography, dictate

the relative orientation of the monosaccharide rings. For erlose trihydrate, the crystallographic

data reveals specific conformations for each linkage.[1]

Glycosidic Bond Torsion Angle (Φ) Torsion Angle (Ψ) Bond Length (C-O)

α-(1→4) 99.7° -143.4° ~1.42 Å

α-(1→2) 105.2° -146.8° ~1.41 Å

Note: The bond lengths are typical values for glycosidic bonds and can vary slightly based on

the specific molecular environment.

Experimental Protocols for Structural Elucidation
The determination of the structure of erlose and the conformation of its glycosidic bonds relies

on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic

Resonance (NMR) spectroscopy.

X-ray Crystallography
Objective: To determine the three-dimensional atomic arrangement of erlose in a crystalline

state.

Methodology:

Crystallization: Single crystals of erlose are grown by slow evaporation of a saturated

aqueous solution. The quality of the crystal is paramount for obtaining high-resolution

diffraction data.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying

intensity, is recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phase problem is solved using direct methods or

Patterson techniques to generate an initial electron density map. An atomic model of erlose
is then built into the electron density map and refined using least-squares methods to

achieve the best fit between the observed and calculated diffraction data. This refinement

process yields the final atomic coordinates, from which bond lengths, bond angles, and

torsion angles are derived.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the monosaccharide units and

the conformation of the glycosidic linkages in solution.

Methodology:

Sample Preparation: A solution of erlose is prepared in a suitable deuterated solvent,

typically deuterium oxide (D₂O).

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts

of all proton and carbon atoms in the molecule.

2D NMR Spectroscopy: A series of two-dimensional NMR experiments are performed to

establish correlations between different nuclei:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each

monosaccharide ring, allowing for the assignment of the spin systems of the glucose and

fructose residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly

attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between

protons and carbons (typically over 2-3 bonds). This is a crucial experiment for identifying

the glycosidic linkages by observing correlations between the anomeric proton of one

residue and the carbon atom of the adjacent residue across the glycosidic bond. For

example, a correlation between the anomeric proton of the first glucose (H1') and the C4

of the second glucose would confirm the (1→4) linkage.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons. Cross-peaks between protons on different monosaccharide units can

help to determine the conformation around the glycosidic bonds.

Biochemical Pathways Involving Erlose
While erlose is not a central metabolite in most organisms, it can be transported and

metabolized by certain bacteria and is a component of honey, suggesting its relevance in insect

metabolism.

Bacterial Phosphotransferase System (PTS)
The bacterial PTS is a prominent mechanism for the uptake and concomitant phosphorylation

of sugars. While not definitively shown for erlose in all bacteria, it represents a plausible

pathway for its transport into the bacterial cell.
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Caption: Bacterial Phosphotransferase System for sugar uptake.
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Enzymatic Hydrolysis of Erlose
Erlose can be hydrolyzed into its constituent monosaccharides by enzymes such as sucrase,

which cleaves the α-(1→2) glycosidic bond.
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Caption: Enzymatic hydrolysis of erlose by sucrase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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